molecular formula C12H14ClFN2O B1486601 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine CAS No. 1154258-30-6

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine

Cat. No. B1486601
CAS RN: 1154258-30-6
M. Wt: 256.7 g/mol
InChI Key: NUWXJAGNKKLPBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine” consists of a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It also contains a benzoyl group attached to the piperidine ring, which includes a chlorine atom and a fluorine atom .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available from the current information.

Scientific Research Applications

Conformational Analysis and Thermal Stability

In the study by Ribet et al. (2005), the conformational analysis of a structurally related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, was explored through NMR analyses. The research focused on the piperidin ring's conformation in both solid and solution states, revealing that the solid and solution conformations are similar. This study also investigated thermal stability and phase transitions through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), suggesting applications in material science for compounds with similar structures to 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine. The findings contribute to understanding the physical properties and stability of related compounds in various conditions, offering insights for designing compounds with enhanced stability and performance in scientific applications (Ribet et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-11-7-8(14)1-2-10(11)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWXJAGNKKLPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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